2-(4-Methoxyphenoxy)ethylamine
Description
Academic Context and Research Significance of the Aryloxyethylamine Scaffold
The aryloxyethylamine moiety is considered a "privileged scaffold" in medicinal chemistry. mdpi.com This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them a recurring feature in a variety of bioactive compounds. mdpi.com The versatility of the aryloxyethylamine structure has made it a focal point in the development of new therapeutic agents. researchgate.netacs.org
Evolution of Synthetic Strategies for 2-(4-Methoxyphenoxy)ethylamine and its Congeners
The synthesis of this compound and its analogs has been approached through several chemical routes, reflecting an evolution in synthetic organic chemistry methodologies. The choice of strategy often depends on the desired scale, purity requirements, and the specific substitution patterns of the aromatic ring.
One common and direct approach is the nucleophilic substitution of a phenoxide with a protected aminoethyl halide. For this compound, this involves the reaction of 4-methoxyphenol (B1676288) with a suitable N-protected 2-bromoethylamine, such as tert-butyl(2-bromoethyl)carbamate, in the presence of a base like potassium carbonate. The reaction is followed by a deprotection step, for example, using trifluoroacetic acid, to yield the final primary amine.
An alternative strategy involves the ring-opening of an oxazoline . In this method, a substituted phenol (B47542), such as guaiacol (B22219) (2-methoxyphenol), reacts with 2-methyloxazoline. This reaction, often performed under solvent-free conditions at high temperatures, results in an N-acetylated intermediate, N-[2-(2-methoxyphenoxy)-ethyl]-acetamide. Subsequent acid hydrolysis of the acetamide (B32628) cleaves the amide bond to furnish the desired aryloxyethylamine.
Patented industrial processes often focus on efficiency and minimizing byproducts. One such process for preparing 2-(2-alkoxyphenoxy)ethylamines, key intermediates for pharmaceuticals like Carvedilol (B1668590), involves the reaction of a 2-alkoxyphenol with 1,2-dihaloethane. researchgate.net This is followed by a reaction with an amine source. Another patent aimed at producing high-purity Carvedilol describes the reaction of 2-(2-methoxyphenoxy)ethylamine (B47019) with 4-(oxiran-2-ylmethoxy)-9H-carbazole in the presence of an organic base to minimize the formation of impurities. google.com
These varied strategies highlight the adaptability of synthetic chemistry in producing the aryloxyethylamine scaffold, from laboratory-scale synthesis to large-scale industrial production, tailored to achieve high yields and purity for its use as a critical building block in pharmaceutical development.
Table 2: Overview of Synthetic Strategies for Aryloxyethylamines
| Synthetic Strategy | Key Reactants | General Conditions | Notes |
|---|---|---|---|
| Nucleophilic Substitution | 4-Methoxyphenol, N-protected 2-bromoethylamine, Base (e.g., K₂CO₃) | Polar aprotic solvent (e.g., DMF), followed by deprotection (e.g., TFA) | A common and versatile laboratory-scale method. |
| Oxazoline Ring-Opening | Guaiacol, 2-Methyloxazoline | Solvent-free, high temperature (e.g., 160°C), followed by acid hydrolysis | Yields an acetamide intermediate that requires a subsequent hydrolysis step. |
| Industrial Alkylation | 2-Alkoxyphenol, 1,2-Dihaloethane | Followed by reaction with an amine source researchgate.net | A route often employed for large-scale synthesis of pharmaceutical intermediates. researchgate.net |
| Epoxide Ring-Opening | Aryloxyethylamine, Epoxide (e.g., 4-(oxiran-2-ylmethoxy)-9H-carbazole) | Organic base, organic solvent | Used in the final steps of synthesizing complex drugs like Carvedilol. google.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-5H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRCDWIZAGWUBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50800-92-5 | |
| Record name | 1-(2-aminoethoxy)-4-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 2 4 Methoxyphenoxy Ethylamine
Established Reaction Pathways for the Synthesis of 2-(4-Methoxyphenoxy)ethylamine
The synthesis of this compound can be achieved through several established methodologies, primarily involving the formation of the ether linkage between a phenol (B47542) and an ethylamine (B1201723) moiety.
Alkylation Approaches Involving Phenols and Haloethylamines
A primary and direct method for synthesizing this compound involves the alkylation of 4-methoxyphenol (B1676288) with a suitable 2-haloethylamine derivative. This nucleophilic substitution reaction is typically carried out under basic conditions to deprotonate the phenol, thereby increasing its nucleophilicity.
One documented approach involves the reaction of 4-methoxyphenol with tert-butyl(2-bromoethyl)carbamate in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). The resulting carbamate-protected intermediate is then deprotected using a strong acid, like trifluoroacetic acid, to yield the final product, this compound.
Another variation of this approach utilizes 2-chloroethylamine (B1212225) as the alkylating agent. The reaction between 4-methoxyphenol and 2-chloroethylamine under basic conditions directly forms the desired product. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products.
| Reactants | Reagents & Conditions | Product | Yield | Reference |
| 4-Methoxyphenol, tert-Butyl(2-bromoethyl)carbamate | K₂CO₃, DMF; then TFA | This compound | - | |
| 4-Methoxyphenol, 2-Chloroethylamine | Basic conditions (e.g., K₂CO₃ in DMF) | This compound | - |
Phthalimide-Mediated Synthesis (Gabriel Synthesis)
The Gabriel synthesis offers a classic and effective method for the preparation of primary amines, and it has been successfully applied to the synthesis of this compound. nih.govmasterorganicchemistry.com This multi-step process avoids the common issue of over-alkylation that can occur in direct alkylation methods. masterorganicchemistry.com
The synthesis commences with the reaction of 4-methoxyphenol with 1,2-dibromoethane (B42909) in the presence of a base like sodium hydroxide (B78521) to form 1-(2-bromoethoxy)-4-methoxybenzene. nih.gov This intermediate is then reacted with potassium phthalimide (B116566) in a solvent such as DMF. nih.gov The phthalimide group acts as a protected form of a primary amine. masterorganicchemistry.com In the final step, the phthalimide group is removed, typically by treatment with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O) in a solvent like ethanol (B145695), to liberate the desired primary amine, this compound. nih.govyoutube.com
| Step | Reactants | Reagents & Conditions | Intermediate/Product | Reference |
| 1 | 4-Methoxyphenol, 1,2-Dibromoethane | NaOH | 1-(2-Bromoethoxy)-4-methoxybenzene | nih.gov |
| 2 | 1-(2-Bromoethoxy)-4-methoxybenzene, Potassium Phthalimide | KI, DMF | 2-[2-(4-Methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione | nih.gov |
| 3 | 2-[2-(4-Methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione | NH₂NH₂·H₂O, EtOH | This compound | nih.gov |
This compound as a Versatile Intermediate in Organic Synthesis
The primary amine and the phenoxy ether functionalities of this compound make it a valuable and versatile intermediate for the synthesis of a wide range of more complex molecules, including pharmaceuticals and heterocyclic compounds.
Construction of Complex Aryloxyethylamine-Derived Architectures
The amine group of this compound readily undergoes reactions to form more elaborate structures. For instance, it can be used in the synthesis of alpha-isopropyl-alpha-[3-[N-[2-(4-methoxyphenoxy)ethyl]amino]-propyl]-3,4-dimethoxyphenylacetonitrile. prepchem.com This transformation involves a reductive amination reaction where this compound is first reacted with a butyraldehyde (B50154) derivative, followed by reduction of the resulting imine with a reducing agent like sodium borohydride. prepchem.com
It has also been utilized in the synthesis of potential antimycobacterial agents. researchgate.net For example, it can be reacted with an epoxide, oxiran-2-ylmethyl 4-[(propoxycarbonyl)amino]benzoate, to open the epoxide ring and form a more complex molecule with potential biological activity. nih.govresearchgate.net
Synthesis of Nitrogen-Containing Heterocyclic Compounds (e.g., Pyrroles, Benzimidazoles)
The primary amine functionality of this compound makes it a suitable precursor for the synthesis of various nitrogen-containing heterocyclic compounds.
Pyrroles: The Paal-Knorr pyrrole (B145914) synthesis is a well-established method for forming pyrroles by condensing a 1,4-dicarbonyl compound with a primary amine. pharmaguideline.comresearchgate.net By reacting this compound with a suitable 1,4-dicarbonyl compound, substituted pyrroles bearing the 2-(4-methoxyphenoxy)ethyl group on the nitrogen atom can be synthesized. pharmaguideline.comresearchgate.net
Benzimidazoles: Benzimidazoles, another important class of heterocyclic compounds, can be synthesized by the condensation of an o-phenylenediamine (B120857) derivative with an aldehyde or carboxylic acid. jyoungpharm.orgnih.govrasayanjournal.co.in While direct synthesis from this compound is less common, derivatives of this amine can be incorporated into benzimidazole (B57391) structures. For example, a carboxylic acid derivative of the phenoxy portion could be condensed with an o-phenylenediamine to form a benzimidazole ring.
Formation of Substituted Ethanamine Derivatives
The primary amine of this compound can be readily modified to form a variety of substituted ethanamine derivatives. For example, it can be acylated to form amides. Reaction with acetic anhydride (B1165640) would yield N-[2-(4-methoxyphenoxy)ethyl]acetamide.
Furthermore, it can undergo reductive amination with aldehydes and ketones to produce secondary and tertiary amines. For example, reaction with a suitable aldehyde in the presence of a reducing agent can lead to N-alkylated derivatives. prepchem.com This versatility allows for the introduction of the 2-(4-methoxyphenoxy)ethyl moiety into a wide array of chemical structures, making it a valuable tool in medicinal chemistry and materials science.
Integration into Pharmaceutical Scaffolds (e.g., Carvedilol (B1668590), Tamsulosin (B1681236) Analogues)
The structural attributes of this compound, specifically its primary amine and phenoxy ether groups, render it a versatile building block for constructing more complex molecules with therapeutic potential. Its application is prominent in the synthesis of cardiovascular drugs and agents for benign prostatic hyperplasia.
Carvedilol: This non-selective beta-blocker, used in the management of hypertension and heart failure, is a prime example of a pharmaceutical synthesized using a derivative of this compound. The synthesis of carvedilol often involves the reaction of 2-(2-methoxyphenoxy)ethylamine (B47019) with 4-(2,3-epoxypropoxy)carbazole (B193025). jocpr.comresearchgate.netfishersci.no A common challenge in this synthesis is the formation of the "impurity B," a bis-adduct. derpharmachemica.com To mitigate this, strategies such as using a protected form of the amine, like 2-(2-methoxyphenoxy)-N-(4-methoxybenzyl)ethanamine, have been developed. This approach allows for the opening of the oxirane ring of 4-((oxiran-2-yl)methoxy)-9H-carbazole, followed by a clean deprotection step to yield carvedilol with high purity. Another approach to minimize the formation of bis-impurity involves reacting 4-(2,3-epoxypropoxy)carbazole with 2-(2-methoxyphenoxy)ethylamine in the presence of an organic base, which can reduce the impurity to less than 1.0%. google.com
Tamsulosin Analogues: Tamsulosin, an α1a-adrenergic receptor antagonist for treating benign prostatic hyperplasia, and its analogues also feature the 2-(alkoxyphenoxy)ethylamine moiety. google.comgoogle.com The synthesis of tamsulosin analogues can involve the reductive amination of a suitable ketone with the corresponding amine. google.com For instance, a process for preparing tamsulosin hydrochloride involves reacting R-α-phenylethylamine and p-methoxyphenylacetone with sodium triacetoxyborohydride (B8407120) as a reducing agent, followed by several steps including reaction with 2-(2-ethoxyphenoxy)ethyl bromide. google.com
The following table summarizes the integration of this compound derivatives in these pharmaceutical scaffolds:
| Pharmaceutical | Synthetic Application of 2-(Alkoxyphenoxy)ethylamine Derivative | Key Reaction | Reference |
| Carvedilol | Reaction with 4-(2,3-epoxypropoxy)carbazole | Nucleophilic ring-opening of an epoxide | jocpr.comresearchgate.netfishersci.no |
| Tamsulosin Analogues | Reductive amination with a ketone precursor | Reductive amination | google.comgoogle.com |
Analysis and Control of Impurities in this compound Synthesis
The purity of this compound is paramount for its use in pharmaceutical manufacturing, as impurities can affect the efficacy and safety of the final active pharmaceutical ingredient (API). jocpr.com
Characterization of Synthetic Byproducts and Related Substances
During the synthesis of 2-(2-methoxyphenoxy)ethylamine, a close structural analogue, several process-related impurities have been identified and characterized. These impurities can arise from starting materials, intermediates, or side reactions. For example, in one synthetic route, six impurities were identified in the crude material. jocpr.com These included:
1-(2-chloroethoxy)-2-methoxybenzene (B1598700)
1,2-bis(2-Methoxyphenoxy)ethane
2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione
2-(2-Chloroethyl)isoindoline-1,3-dione
N,N'-Ethane-1,2-diyl-bis-phthalimide
bis(2-(2-Methoxyphenoxy)ethyl)amine jocpr.com
The formation of such byproducts underscores the need for careful control of reaction conditions and thorough purification of the final product. Spectroscopic techniques such as Gas Chromatography (GC) are crucial for the identification and quantification of these impurities. jocpr.com
Strategies for Purity Enhancement and Process Optimization
Several strategies can be employed to enhance the purity of this compound and optimize its synthesis.
Reaction Condition Control: Maintaining optimal reaction temperatures and pH can minimize the formation of byproducts. For instance, in the synthesis of a carvedilol intermediate, controlling the pH of the reaction mass to be basic helps to avoid the formation of an impurity generated by the cleavage of the epoxy ring by hydrochloric acid. jocpr.com
Purification Techniques: Post-synthesis purification is critical. Common methods include:
Distillation: Vacuum distillation is effective for separating the desired product from less volatile impurities. google.com
Recrystallization: This technique can be used to purify solid derivatives or intermediates.
Column Chromatography: For laboratory-scale purification, column chromatography using silica (B1680970) gel is a standard method to achieve high purity.
Use of Protecting Groups: As seen in the carvedilol synthesis, employing protecting groups on the amine functionality can prevent side reactions and lead to a cleaner product profile. derpharmachemica.com This strategy, while adding steps to the synthesis, can significantly improve the final purity.
The table below outlines common impurities and strategies for their control:
| Impurity Type | Origin | Control Strategy | Reference |
| Di- and tri-substituted amines | Side reaction with halo-intermediates | Use of protecting groups, optimization of stoichiometry | google.com |
| Bis-adducts (e.g., Impurity B in Carvedilol synthesis) | Reaction of the product with starting material | Use of protecting groups, control of reactant ratios | derpharmachemica.comgoogle.com |
| Unreacted starting materials | Incomplete reaction | Monitoring reaction progress (TLC, HPLC), optimizing reaction time and temperature | |
| Byproducts from side reactions | Non-specific reactivity | Precise control of pH and temperature, use of specific catalysts | jocpr.com |
Advanced Synthetic Methodologies for this compound Production
Research continues to explore more efficient, scalable, and environmentally friendly methods for the production of 2-(alkoxyphenoxy)ethylamines.
One advanced methodology involves a two-step process starting from an ortho-substituted phenol and a 2-alkyloxazoline. google.com This process consists of:
Condensation: The ortho-substituted phenol reacts with a 2-alkyloxazoline to form an N-[2-(2-alkoxyphenoxy)-ethyl]-acetamide intermediate. This reaction can be carried out neat (solvent-free) at elevated temperatures. google.com
Hydrolysis: The resulting acetamide (B32628) is then hydrolyzed, typically under acidic conditions (e.g., using hydrochloric acid), to yield the desired 2-(alkoxyphenoxy)ethylamine. google.com
This method offers several advantages, including potentially high yields and the avoidance of hazardous reagents like sodium hydride and lithium aluminum hydride, which are used in some alternative routes. google.comgoogle.com For example, the synthesis of N-[2-(2-Methoxy-phenoxy)-ethyl]-acetamide from guaiacol (B22219) and 2-methyloxazoline can achieve a yield of 76%, and the subsequent hydrolysis to 2-(2-Methoxy-phenoxy)-ethylamine can have a yield of 74.8%. google.com
Another approach involves the reaction of 2-alkoxy phenol with 1,2-dihaloethane in the presence of an alkali metal hydroxide.
The development of such advanced methodologies is crucial for the sustainable and cost-effective production of this important pharmaceutical intermediate.
Biological Activity and Pharmacological Potential of 2 4 Methoxyphenoxy Ethylamine Derivatives and Analogs
Antimicrobial and Antitubercular Efficacy Investigations
Derivatives of 2-(4-methoxyphenoxy)ethylamine have been a subject of interest in the quest for new antimicrobial and antitubercular agents. The structural modifications of the parent compound have led to the generation of molecules with notable activity against various pathogenic microorganisms.
Assessment Against Bacterial Strains (e.g., E. coli, S. aureus)
While direct studies focusing exclusively on this compound derivatives against common bacterial strains like Escherichia coli and Staphylococcus aureus are not extensively detailed in the reviewed literature, the broader class of methoxyphenol compounds, to which this family belongs, has demonstrated antibacterial properties. For instance, natural methoxyphenol compounds such as eugenol (B1671780) and capsaicin (B1668287) have shown significant activity against both E. coli and S. aureus. nih.gov Specifically, S. aureus has been identified as a particularly susceptible strain to these types of molecules. nih.gov Furthermore, research on pyrazoline derivatives has indicated that the presence of a methoxy (B1213986) substituent can enhance antibacterial activity against S. aureus. turkjps.org These findings suggest a potential avenue for the development of this compound derivatives as antibacterial agents.
Mycobacterial Activity Studies (e.g., M. avium subsp. paratuberculosis, M. intracellulare)
The antimycobacterial potential of this compound derivatives has been more directly investigated. Mycobacterium avium subsp. paratuberculosis (MAP) is the causative agent of Johne's disease, a chronic intestinal ailment in ruminants. mdpi.comwoah.org The Mycobacterium avium complex, which includes M. intracellulare, is also of significant concern. mdpi.com
A study focusing on substituted 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates revealed that certain derivatives exhibit potent antimycobacterial activity. researchgate.net Notably, the compound 2-hydroxy-3-[2-(4-methoxyphenoxy)ethylamino]-propyl 4-(butoxycarbonylamino)benzoate hydrochloride demonstrated higher activity against both M. avium subsp. paratuberculosis and M. intracellulare when compared to standard antibiotics like ciprofloxacin (B1669076) and isoniazid (B1672263). researchgate.net Another related compound, 2-hydroxy-3-[(2-methoxyphenoxy)ethylamino]propyl 4-(butoxycarbonyl)amino benzoate (B1203000) hydrochloride, also showed superior activity against Mycobacterium avium.
The table below summarizes the antimycobacterial activity of a key derivative.
| Compound Name | Target Mycobacteria | Comparative Activity |
| 2-hydroxy-3-[2-(4-methoxyphenoxy)ethylamino]-propyl 4-(butoxycarbonylamino)benzoate hydrochloride | M. avium subsp. paratuberculosis, M. intracellulare | Higher than ciprofloxacin and isoniazid researchgate.net |
Anticancer and Cytotoxic Activity Evaluations
The exploration of this compound derivatives has extended into the field of oncology, with several studies investigating their cytotoxic effects on cancer cell lines. Research into indolequinones has indicated that compounds structurally similar to this compound possess cytotoxic properties against human pancreatic cancer cells.
Furthermore, derivatives of 2-(substituted phenoxy) acetamide (B32628) have been synthesized and evaluated for their anticancer activities. nih.gov One such derivative, 2-(4-methoxyphenoxy)-N-(1-(p-tolyl)ethyl)acetamide, has been specifically synthesized, suggesting its potential in this therapeutic area. nih.gov The introduction of a methoxy group into chalcone (B49325) derivatives, a class of compounds known for their anticancer properties, has been shown to influence their anticancer activity and selectivity against leukemia cell lines. cellbiopharm.com
In a study on chalcone derivatives, the introduction of a polar and ionizable tertiary amine functionality was explored as a method to improve anticancer activity and cancer cell selectivity. rsc.org This highlights a feasible strategy for modifying chalcone-based compounds, which can be structurally related to the phenoxyethylamine framework, to enhance their therapeutic potential. rsc.org Additionally, some derivatives have been investigated for their potential use in developing anticancer therapeutics through the modification of their functional groups to enhance cytotoxic effects.
Neuroprotective Activity Assessments
A significant area of research for this compound analogs has been in the domain of neuroprotection, with a particular focus on mitigating neuronal damage associated with conditions like ischemic stroke.
Mechanisms of Cellular Protection (e.g., against glutamate-induced cell death)
A series of aryloxyethylamine derivatives have been synthesized and evaluated for their neuroprotective effects against glutamate-induced cell death in differentiated rat pheochromocytoma (PC12) cells. nih.gov Glutamate-induced excitotoxicity is a key mechanism of neuronal damage in various neurological disorders. Several compounds incorporating the 2-(4-methoxyphenoxy)ethyl moiety demonstrated potent protection of these cells. nih.govsmolecule.com
The following table highlights some of the most effective neuroprotective derivatives from this study:
| Compound Name | Protective Effect |
| (4-fluorophenyl){1-[2-(4-methoxyphenoxy)ethyl]piperidin-4-yl}methanone | Potent protection of PC12 cells at 0.1, 1.0, and 10 μM nih.govsmolecule.com |
| {1-[2-(4-methoxyphenoxy)ethyl]piperidin-4-yl}(4-methoxyphenyl)methanone | Potent protection of PC12 cells at 0.1, 1.0, and 10 μM nih.govsmolecule.com |
| (4-bromophenyl){1-[2-(4-methoxyphenoxy)ethyl]piperidin-4-yl}methanone | Potent protection of PC12 cells at 0.1, 1.0, and 10 μM nih.govsmolecule.com |
| (4-chlorophenyl){1-[2-(4-methoxyphenoxy)ethyl]piperidin-4-yl}methanone | Potent protection of PC12 cells at 0.1, 1.0, and 10 μM nih.govsmolecule.com |
Further investigations into the mechanisms of neuroprotection have been carried out using a synthetic salidroside (B192308) analog, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside. This compound has been shown to protect against sodium nitroprusside-induced cytotoxicity in HT22 cells by inhibiting intracellular reactive oxygen species (ROS) and nitric oxide (NO) production, as well as regulating the expression of apoptosis-related genes and proteins. nih.gov
Development of Anti-Ischemic Stroke Agents
The promising in vitro neuroprotective effects of this compound derivatives have led to in vivo studies to assess their potential as anti-ischemic stroke agents. nih.gov In a mouse model of acute cerebral ischemia, several of these compounds significantly prolonged survival time and reduced mortality. nih.govsmolecule.com
Specifically, (4-fluorophenyl){1-[2-(4-methoxyphenoxy)ethyl]piperidin-4-yl}methanone, {1-[2-(4-methoxyphenoxy)ethyl]piperidin-4-yl}(4-methoxyphenyl)methanone, and {1-[2-(4-chlorophenoxy)ethyl]piperidin-4-yl}(4-chlorophenyl)methanone demonstrated outstanding neuroprotection both in vitro and in vivo, marking them as promising candidates for the future development of new anti-ischemic stroke therapies. nih.govsmolecule.com
Another analog, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, has shown neuroprotective potential for the treatment of ischemic stroke by improving outcomes after transient middle cerebral artery occlusion in rats. nih.gov This compound was found to accelerate the recovery of energy metabolism in the brain. nih.gov It also appears to regulate local glucose metabolism, which is crucial for neuronal survival during ischemic events. nih.gov The ability of these compounds to protect against neuronal damage highlights their therapeutic potential for stroke and other neurodegenerative conditions.
Anti-inflammatory Properties and Related Biological Responses
Derivatives of this compound have been investigated for their potential anti-inflammatory effects. Preliminary studies suggest that certain analogs may modulate inflammatory pathways, indicating their promise as anti-inflammatory agents. For instance, research on 2-(substituted phenoxy) acetamide derivatives, which share a structural resemblance to this compound, has demonstrated anti-inflammatory activity. nih.gov Additionally, some aniline (B41778) derivatives incorporating the 2-(4-methoxyphenoxy)ethyl moiety have been noted for their potential anti-inflammatory properties. ontosight.aiontosight.ai A patent for amine compounds with anti-inflammatory activity also includes structures related to this compound, further suggesting the therapeutic potential of this chemical class in inflammatory conditions. google.com
Cardiovascular System Modulation by Aryloxyethylamine-Based Compounds
Aryloxyethylamine-based compounds, including derivatives of this compound, have shown significant modulatory effects on the cardiovascular system.
Several analogs of this compound have been synthesized and evaluated for their adrenolytic activity, demonstrating antagonism at both alpha- and beta-adrenoceptors. nih.govkielce.plnih.gov For example, (2R,S)-1-(1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol, a structural analog, exhibits both α1- and β1-adrenolytic activities. nih.gov Further studies on its derivatives have revealed varying affinities for different adrenoceptor subtypes. For instance, one analog showed a 52-fold higher selectivity for α1-adrenergic receptors compared to another, which in turn had twice the affinity for α2-adrenoceptors. nih.gov The well-known cardiovascular drug carvedilol (B1668590), a non-selective β-adrenoceptor blocking agent with vasodilating properties, also contains a 2-(2-methoxyphenoxy)ethylamine (B47019) moiety, highlighting the importance of this structural feature for adrenolytic activity. kielce.pl
The adrenolytic properties of these compounds translate into significant effects on heart rate and blood pressure. Analogs of this compound have demonstrated both antiarrhythmic and hypotensive activities. nih.govkielce.plnih.gov Studies have shown that these compounds can prevent or reduce the symptoms of adrenaline-induced arrhythmia, an effect linked to their adrenolytic properties. nih.gov The antiarrhythmic activity of some of these analogs is comparable to, though slightly weaker than, carvedilol. kielce.pl
Furthermore, intravenous administration of these compounds in animal models has been shown to significantly decrease both systolic and diastolic blood pressure. kielce.plresearchgate.net The hypotensive effects are dose-dependent, with higher doses leading to a more pronounced and sustained reduction in blood pressure. kielce.pl It's important to note that elevated heart rate is a common feature in hypertensive patients and is associated with the development of hypertension. nih.gov Therefore, the heart rate-lowering effects of β-blockers, a class to which some of these analogs belong, contribute to their therapeutic benefit in managing hypertension. nih.gov
Serotonin (B10506) Receptor System Interactions
Beyond their cardiovascular effects, derivatives of this compound also interact with the serotonin (5-HT) receptor system, which is involved in a variety of physiological and psychological processes. uwlax.eduuwlax.edu
Research has shown that certain derivatives can act as agonists at specific serotonin receptor subtypes. For example, the 2-methoxy derivative of N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-phenoxyethan-1-amine, which contains the 2-(methoxyphenoxy)ethylamine scaffold, exhibits a combination of 5-HT1A agonism and 5-HT2A antagonism. nih.govresearchgate.net Another derivative, with a 3-hydroxy substitution, also shows potent 5-HT1A receptor agonism. nih.gov The position of the methoxy group on the phenoxy ring significantly influences the affinity for these receptors, with the 4-methoxy substitution (as in this compound) generally being detrimental to affinity for the studied serotonin receptors. nih.gov Nevertheless, the core structure is a key component in the synthesis of probes for studying 5-HT2A/2C receptors. uwlax.eduuwlax.edu For instance, a derivative, 2-(4-{[2-(2-ethoxyphenoxy)-ethyl]amino}butyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione, has been identified as a high-affinity and potent 5-HT1A receptor agonist. ucm.es
Enzyme and Receptor Binding Studies
The biological activities of this compound derivatives are underpinned by their interactions with various enzymes and receptors. Binding studies are crucial for elucidating their mechanism of action. The methoxy group and ethylamine (B1201723) chain of these compounds are critical for their binding affinity and activity.
Research has explored the binding of these derivatives to different adrenoceptors and serotonin receptors. For example, radioligand binding assays have been used to determine the affinity (Ki values) of these compounds for α1-, α2-, and β1-adrenergic receptors in rat cerebral cortex. nih.gov These studies have revealed that subtle structural modifications can lead to significant changes in receptor affinity and selectivity. nih.gov
In the context of serotonin receptors, binding studies have shown that the position of substituents on the phenoxy ring of aryloxyethylamine analogs dramatically affects their affinity for 5-HT1A and D2-like receptors. nih.gov For instance, moving the methoxy group from the 2- to the 3-position on the phenoxy ring causes a significant decrease in affinity for most targets, except for the 5-HT1A receptor. nih.gov
Furthermore, molecular docking studies have been employed to predict the binding interactions of Schiff bases derived from 2-(2-methoxyphenoxy)ethanamine with various enzymes, including α-amylase and those relevant to COVID-19. researchgate.net These computational approaches, combined with experimental binding assays, provide valuable insights into the structure-activity relationships of this class of compounds.
Interaction with Cytochrome P450 Enzymes
Cytochrome P450 (CYP) enzymes are a critical family of proteins involved in the metabolism of a vast array of xenobiotics, including many pharmaceutical drugs. researchgate.net The ability of chemical compounds to inhibit or induce these enzymes is a key predictor of potential drug-drug interactions. Derivatives of this compound have been investigated for their effects on several key CYP isoforms.
Preliminary research on 2-(Benzyloxy)-N-[2-(4-methoxyphenoxy)ethyl]aniline, a derivative, indicates that it may possess inhibitory activity against multiple CYP enzymes crucial for drug metabolism. The specific enzymes identified in these preliminary studies are listed in the table below. Furthermore, structure-activity relationship studies on related analogs suggest that the addition of halogen substituents can enhance the electronic effects of the molecule, potentially improving binding affinity to CYP enzymes.
Table 1: Cytochrome P450 Enzymes Potentially Inhibited by a this compound Derivative This table is based on preliminary findings for the derivative 2-(Benzyloxy)-N-[2-(4-methoxyphenoxy)ethyl]aniline.
| CYP Isoform | Function |
|---|---|
| CYP1A2 | Metabolizes various drugs and procarcinogens. |
| CYP2C19 | Metabolizes several important drug classes, including proton pump inhibitors and antidepressants. |
| CYP2C9 | Metabolizes nonsteroidal anti-inflammatory drugs (NSAIDs), warfarin, and other medications. |
| CYP2D6 | Responsible for the metabolism of up to 20-25% of all clinically used drugs. researchgate.net |
Data sourced from preliminary investigations.
Estrogen Receptor Binding and Modulation
The estrogen receptor (ER) is a key target in the treatment of hormone-responsive cancers, such as certain types of breast cancer. nih.gov Compounds that modulate ER activity, known as Selective Estrogen Receptor Modulators (SERMs), can have tissue-specific agonist or antagonist effects. nih.gov
While direct studies on this compound itself are not prominent, the broader phenoxyalkylamine structure is a component in the design of ER ligands. The side chains of these molecules are critical for their mechanism of action. For instance, in established SERMs, an aminoalkyl side chain often exits the ligand-binding pocket of the receptor and interacts with specific amino acid residues on the receptor surface, such as Aspartate 351 (Asp351), to induce an antagonistic conformation. nih.gov More complex derivatives with different side chains have been shown to interact with other residues, like Histidine 524 (His524), to alter the receptor's structural conformation. nih.gov The discovery of novel quinoline-based ER ligands further highlights the utility of diverse molecular scaffolds in targeting this receptor. lookchem.com
Sphingosine (B13886) Kinase 1 Inhibitory Activity
Sphingosine kinase 1 (SphK1) is an enzyme that produces sphingosine-1-phosphate (S1P), a critical signaling lipid involved in numerous cellular processes, including cancer proliferation, inflammation, and angiogenesis. nih.govunne.edu.ar Consequently, SphK1 has emerged as a promising therapeutic target for cancer and inflammatory diseases. nih.govunne.edu.ar The this compound core has been utilized as a fundamental building block in the synthesis of compounds that modulate SphK1 activity. nih.govnih.gov
Researchers have synthesized and identified both activators and inhibitors of SphK1 that incorporate the this compound moiety. In one study, a high-throughput screen identified a derivative that consistently stimulated SphK1 activity. nih.gov Conversely, other research efforts have focused on designing SphK1 inhibitors, using 2-(4-methoxyphenoxy)ethanamine as a key intermediate that opens an epoxide ring on another precursor molecule to form the final inhibitor. nih.govunne.edu.ar
Table 2: this compound Derivatives and their Effect on SphK1
| Compound Name | Role of this compound | Biological Activity |
|---|---|---|
| SK1-A (2-hydroxy-3-{[4-(2-methoxyethoxy)benzoyl]oxy}-N-[2-(4-methoxyphenoxy)ethyl]propan-1-aminium) | Core structural component. nih.gov | SphK1 Activator. nih.gov |
| Compound 13 (2-hydroxy-3-[2-(4-methoxyphenoxy)ethylamino] propyl 4-(propoxycarbonylamino)benzoate hydrochloride) | Key intermediate (13b) in synthesis. nih.govunne.edu.ar | SphK1 Inhibitor. nih.gov |
Diverse Biological Activities and Applications
Beyond pharmacology, derivatives of this compound have shown activity in plant biological systems, influencing fundamental processes such as photosynthesis and growth.
Influence on Photosynthetic Electron Transport in Plant Systems
Photosynthesis converts light energy into chemical energy through a series of reactions known as the photosynthetic electron transport (PET) chain. nih.gov This process involves several major protein complexes, including Photosystem II (PSII), the Cytochrome b6f complex (Cyt-b6f), and Photosystem I (PSI). nih.gov Electrons flow from PSII, through a pool of plastoquinone (B1678516) (PQ) molecules, to the Cyt-b6f complex, and then to PSI, ultimately leading to the production of ATP and NADPH. nih.gov Chemical compounds can inhibit photosynthesis by blocking electron flow at different points in this chain. frontiersin.org
Research into N-alkoxy-N-substituted-2-phenoxyethylamines has demonstrated their potential as inhibitors of the PET chain in spinach chloroplasts. One study investigated a series of compounds, including a 2-(dimethoxyphenoxy)ethylamine analog, which was found to inhibit photosynthetic oxygen evolution. grafiati.com The inhibitory activity of such compounds is often associated with blocking the electron flow at the acceptor side of PSII, specifically at the binding site for the secondary quinone electron acceptor, Q₈. grafiati.com
Plant Growth Regulating Properties of Schiff Base Derivatives
Schiff bases are compounds containing a carbon-nitrogen double bond (imine group) and are synthesized by the condensation of a primary amine with a carbonyl compound. sciensage.infoannalsofrscb.ro These versatile compounds and their metal complexes are known to exhibit a wide range of biological activities, including plant growth regulation. sciensage.infoannalsofrscb.ro
A study on a Schiff base synthesized from a close structural isomer, 2-(2-methoxyphenoxy)ethylamine, and 3,4-dibromosalicylaldehyde demonstrated plant growth regulating activity. sciensage.info The effects of the Schiff base and its transition metal complexes were tested on the seed germination and growth of several plant species. sciensage.info The results indicated that these compounds could either promote or inhibit plant growth depending on the specific complex and plant species, highlighting their potential application in agriculture. sciensage.info
Table 3: Plant Growth Regulating Activity of a Schiff Base Derived from 2-(2-Methoxyphenoxy)ethylamine This data is for a Schiff base derived from the 2-methoxy isomer.
| Plant Species | Observed Effect |
|---|---|
| Wheat (Triticum aestivum) | Growth regulation observed. |
| Mung bean (Vigna radiata) | Growth regulation observed. |
| Mat bean (Vigna aconitifolia) | Growth regulation observed. |
Data sourced from a study on the Schiff base (E)-2,4-Dibromo-6-(((2-(2-Methoxy phenoxy) ethyl) imino methyl) phenol) and its metal complexes. sciensage.info
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 4 Methoxyphenoxy Ethylamine Derivatives
Identification of Key Pharmacophoric Elements within the Aryloxyethylamine Motif
The 2-(4-methoxyphenoxy)ethylamine molecule can be dissected into three key pharmacophoric elements that are crucial for its biological activity: the aromatic ring, the ether linkage, and the ethylamine (B1201723) side chain. The interplay of these components dictates the molecule's interaction with biological targets.
The Aryloxy Group: The substituted phenoxy ring serves as a critical recognition element, often engaging in hydrophobic and π-stacking interactions within receptor binding pockets. The nature and position of substituents on this ring can modulate the electronic environment and steric bulk, thereby influencing binding affinity and selectivity. The methoxy (B1213986) group at the 4-position, for instance, is an electron-donating group that can enhance resonance stabilization and influence the molecule's reactivity in electrophilic substitutions.
The Ether Linkage: The ether oxygen atom introduces a degree of polarity and acts as a hydrogen bond acceptor. This feature is pivotal for anchoring the ligand to the receptor through hydrogen bonding with specific amino acid residues. The flexibility of the ether linkage allows the aryloxy group to adopt an optimal orientation within the binding site.
The Ethylamine Side Chain: The ethylamine moiety is fundamental for the molecule's basicity and its ability to form ionic interactions or hydrogen bonds, which are often essential for receptor activation or antagonism. The primary amine group can be protonated under physiological conditions, forming a positively charged ammonium (B1175870) ion that can interact with negatively charged residues in the target protein. The length and flexibility of the ethyl chain are also critical, as they determine the spatial relationship between the aryloxy group and the amine, a key factor for proper receptor fit.
**4.2. Impact of Substituent Modifications on Biological Profiles
Modifications to the this compound scaffold have been systematically explored to optimize biological activity, selectivity, and pharmacokinetic properties. These modifications can be broadly categorized into functionalization of the aromatic ring, alterations of the aliphatic chain, and derivatization of the amine moiety.
The substitution pattern on the phenoxy ring has a profound impact on the biological activity of this compound derivatives. The electronic and steric properties of the substituents can fine-tune the molecule's interaction with its biological target.
For example, in a series of neuroprotective agents based on the aryloxyethylamine structure, modifications on the aromatic ring were shown to be critical for activity. Derivatives with a 4-methoxy or 4-fluoro substitution on the phenoxy ring exhibited potent neuroprotective effects. nih.gov The introduction of a methoxy group has been associated with increased lipophilicity and enhanced biological activity in some contexts. Conversely, electron-withdrawing groups like nitro or halogen can reduce the electron density of the ring, which may favor nucleophilic attack or alter binding affinity.
In the context of multitarget ligands for serotonin (B10506) and dopamine (B1211576) receptors, the position of the methoxy group was found to be crucial. A 2-methoxy substitution on the phenoxy ring of certain 1,4-dioxane (B91453) derivatives resulted in a favorable multitarget profile, combining 5-HT1A and D4 agonism with D2/D3/5-HT2A antagonism. researchgate.netnih.gov However, moving the methoxy group to the 4-position was detrimental to the affinity for these receptors. nih.gov
| Derivative | Aromatic Ring Substitution | Biological Activity | Reference |
| (4-fluorophenyl){1-[2-(4-methoxyphenoxy)ethyl]piperidin-4-yl}methanone | 4-methoxy on phenoxy ring | Potent neuroprotection in vitro and in vivo. nih.gov | nih.gov |
| {1-[2-(4-methoxyphenoxy)ethyl]piperidin-4-yl}(4-methoxyphenyl)methanone | 4-methoxy on phenoxy ring | Potent neuroprotection in vitro and in vivo. nih.gov | nih.gov |
| {1-[2-(4-chlorophenoxy)ethyl]piperidin-4-yl}(4-chlorophenyl)methanone | 4-chloro on phenoxy ring | Potent neuroprotection in vitro and in vivo. nih.gov | nih.gov |
| N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-(2-methoxyphenoxy)ethan-1-amine | 2-methoxy on phenoxy ring | Potent 5-HT1A receptor and α1d-adrenoceptor ligand. nih.gov | nih.gov |
| N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-(4-methoxyphenoxy)ethanamine | 4-methoxy on phenoxy ring | Detrimental for affinity for 5-HT1A, D2-like, and α1-AR receptors. nih.gov | nih.gov |
The two-carbon ethyl linker between the phenoxy oxygen and the amine nitrogen is a common feature in many biologically active aryloxyethylamine derivatives. While less frequently modified than the aromatic ring or the amine, alterations to this aliphatic chain can influence the compound's flexibility, lipophilicity, and ultimately its receptor affinity.
In some cases, the ethyl chain is part of a larger, more constrained ring system, which can lock the molecule into a specific conformation that is favorable for binding. For instance, in a series of 1,4-dioxane derivatives, the aryloxyethylamine motif is incorporated into a more rigid structure, and the length of the linker is crucial for maintaining the correct spatial orientation of the key pharmacophoric elements. researchgate.net
Studies on beta-blockers have also highlighted the importance of the aliphatic chain. A bulky substituent on the aliphatic part of the molecular chain can considerably increase the affinity towards β-adrenergic receptors. researchgate.net This suggests that the space around the aliphatic linker within the receptor binding pocket can accommodate additional groups that may form favorable interactions.
The primary amine of this compound is a frequent site of modification, as it allows for the introduction of a wide variety of substituents that can modulate the compound's basicity, lipophilicity, and steric bulk. Derivatization of the amine to a secondary or tertiary amine is a common strategy to fine-tune the pharmacological profile.
For example, incorporating the amine into a piperidine (B6355638) ring, as seen in several neuroprotective agents, has proven to be a successful strategy. nih.gov In the case of carvedilol (B1668590), a well-known beta-blocker, the amine is secondary and is substituted with a (2-methoxyphenoxy)ethylamine moiety. rsc.org This substitution is critical for its activity. In the development of novel agents to protect sensory hair cells, a tertiary amine bearing two 2-(2-methoxyphenoxy)ethanamine moieties was synthesized, demonstrating that significant bulk can be tolerated at the amine position. acs.org
The nature of the substituent on the amine can also influence the conformational preferences of the molecule, which can have a significant impact on receptor binding. The introduction of bulky or rigid groups can restrict the rotation around the C-N bond, leading to a more defined three-dimensional structure.
| Derivative | Amine Moiety Derivatization | Biological Activity | Reference |
| (4-fluorophenyl){1-[2-(4-methoxyphenoxy)ethyl]piperidin-4-yl}methanone | Tertiary amine (part of a piperidine ring) | Potent neuroprotection. nih.gov | nih.gov |
| Carvedilol | Secondary amine with a (2-methoxyphenoxy)ethyl substituent | Beta-blocker with activity against SARS-CoV-2 Mpro. rsc.org | rsc.org |
| Tertiary amine with two 2-(2-methoxyphenoxy)ethanamine moieties | Protection of sensory hair cells. acs.org | acs.org | |
| 2-(Benzyloxy)-N-[2-(4-methoxyphenoxy)ethyl]aniline | Secondary amine with a benzyloxyaniline substituent | Modulates activity of molecular targets through binding interactions. |
Computational Chemistry Approaches in SAR Elucidation
Computational chemistry has become an indispensable tool in modern drug discovery and plays a significant role in elucidating the SAR of this compound derivatives. Techniques such as molecular docking and binding affinity prediction provide valuable insights into the molecular interactions between these ligands and their biological targets.
Molecular docking simulations are used to predict the preferred binding mode of a ligand within the active site of a receptor. This information can help to rationalize observed SAR data and guide the design of new, more potent, and selective compounds.
For example, molecular docking studies were performed on a series of Schiff bases derived from 2-(2-methoxyphenoxy)ethanamine to investigate their potential as COVID-19 inhibitors. The docking results revealed the binding energies and interactions of these compounds with the main protease (Mpro) of the virus. researchgate.net In another study, docking simulations were used to understand the binding of β-blockers, including carvedilol which contains the 2-(2-methoxyphenoxy)ethylamine (B47019) moiety, to the SARS-CoV-2 Mpro. rsc.org These studies help to identify key hydrogen bonding and hydrophobic interactions that contribute to the binding affinity.
Docking studies have also been instrumental in understanding the selectivity of aryloxyethylamine derivatives for different receptor subtypes. For instance, in the case of 1,4-dioxane derivatives, docking into homology models of the 5-HT1A and α1d-adrenergic receptors helped to rationalize the observed selectivity and identify the structural features responsible for preferential binding to one receptor over the other. nih.gov These computational models can predict how different substituents on the phenoxy ring will affect the binding mode and affinity, thereby guiding the synthesis of more selective ligands.
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic structure and reactivity of molecules, thereby providing mechanistic insights into their biological activity. epstem.net By modeling the molecular orbitals and electrostatic potential, researchers can predict the most likely sites for metabolic reactions, receptor interactions, and intermolecular bonding.
For derivatives of this compound, computational studies can illuminate the role of the methoxy group and the phenoxy ring in their mechanism of action. For instance, calculations on related Schiff bases synthesized from 2-(2-methoxyphenoxy)ethanamine using the B3LYP method with a 6-311++G (d, p) basis set have been employed to determine the optimized molecular structure. researchgate.net Such studies can also determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical in understanding the molecule's reactivity and its ability to participate in charge-transfer interactions.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). epstem.net In the context of this compound derivatives, the oxygen atoms of the methoxy and ether groups, along with the nitrogen of the amine, are expected to be electron-rich regions, making them potential sites for hydrogen bonding with biological targets. researchgate.net These computational approaches are invaluable for rational drug design, allowing for the prediction of how structural modifications might influence biological activity.
Stereochemical Considerations in Biological Activity and Pharmacokinetics
Stereochemistry plays a pivotal role in the biological activity and pharmacokinetic profiles of many drugs. For derivatives of this compound that contain chiral centers, the different stereoisomers can exhibit distinct pharmacological and dispositional properties. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer or diastereomer.
A notable example can be found in the studies of more complex molecules incorporating the 2-(methoxyphenoxy)ethylamine moiety, such as certain β-adrenolytic agents. Research on the enantiomers of (2RS)-1-(7-methoxy-1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)-propan-2-ol (a compound with a similar side chain) demonstrated significant differences in their pharmacokinetic profiles in rats. nih.gov
A stereospecific liquid chromatography-tandem mass spectrometry method was developed to quantify the individual enantiomers in serum and tissues. nih.gov The study revealed that the (-)-(S)-enantiomer was eliminated more rapidly than its (+)-(R)-antipode, with terminal half-lives of 3.2 hours and 3.9 hours, respectively. nih.gov This difference in elimination rates highlights the stereoselective nature of the metabolic enzymes responsible for breaking down the compound.
Furthermore, the tissue distribution of the enantiomers was also found to be stereoselective. nih.gov Statistically significant differences in the penetration of the enantiomers were observed in the liver, kidney, and lungs. nih.gov This differential tissue distribution can have important implications for both the therapeutic efficacy and the potential for side effects of the individual stereoisomers. These findings underscore the importance of evaluating the pharmacological and pharmacokinetic properties of individual stereoisomers of any chiral derivative of this compound to fully understand its therapeutic potential.
| Parameter | (-)-(S)-enantiomer | (+)-(R)-enantiomer |
| Terminal Half-Life (in rats) | 3.2 hours nih.gov | 3.9 hours nih.gov |
| Inter-day Precision | 2.1% to 14.9% nih.gov | 1.3% to 14.8% nih.gov |
| Inter-day Accuracy | 86% to 114% nih.gov | 91% to 114% nih.gov |
| Enantioselective Penetration | Significant in liver, kidney, and lungs nih.gov | Significant in liver, kidney, and lungs nih.gov |
Analytical Methodologies for the Characterization and Quantification of 2 4 Methoxyphenoxy Ethylamine
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of 2-(4-Methoxyphenoxy)ethylamine, enabling the separation of the main compound from impurities and other related substances.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity of this compound and for impurity profiling. innovareacademics.in Reverse-phase HPLC, often utilizing a C18 column, is a common approach. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like water with 0.1% formic acid. This method allows for the effective separation of the target compound from process-related impurities.
For instance, in the synthesis of carvedilol (B1668590), where this compound is a key intermediate, HPLC is used to monitor the reaction and identify any unreacted starting materials or byproducts. researchgate.net The International Council for Harmonisation (ICH) guidelines underscore the importance of impurity profiling, and HPLC is a primary tool for meeting these regulatory requirements. researchgate.netjclmm.com HPLC with Diode-Array Detection (DAD) can further aid in the identification of impurities by providing spectral information.
A typical HPLC method for purity analysis might involve the following conditions:
| Parameter | Condition |
| Column | Inertsil ODS 3V (150 x 4.6) mm, 5 µm innovareacademics.in |
| Mobile Phase A | Water:Acetonitrile:Trifluoroacetic acid (80:20:0.1 v/v/v), pH 2.0 innovareacademics.in |
| Mobile Phase B | Water:Acetonitrile (10:90 v/v) innovareacademics.in |
| Flow Rate | 1.0 mL/min innovareacademics.in |
| Column Temperature | 40 °C innovareacademics.in |
| Detection | UV at a specified wavelength |
Gas Chromatography (GC) for Volatile Component Analysis
Gas Chromatography (GC) is another valuable technique, particularly for the analysis of volatile components and for assessing the purity of this compound. vwr.com In some synthetic routes, GC has been used to determine the purity of the final product, revealing purities as low as 52.9% in certain unoptimized reaction conditions. GC can also be coupled with a mass spectrometer (GC-MS) for the definitive identification of volatile impurities. For some related compounds, GC is used for routine purity analysis, often in conjunction with titration. vwr.com
Chiral Chromatography for Enantiomeric Separation and Purity
Since this compound can be a precursor to chiral pharmaceutical compounds, chiral chromatography is essential for separating its enantiomers if a chiral center is introduced during synthesis. While this compound itself is not chiral, derivatives of it may be. Chiral HPLC, using specialized columns like the Chiralpak AD-H, is employed to separate and quantify the individual enantiomers of such derivatives. This is critical as different enantiomers of a drug can have vastly different pharmacological activities. The separation is based on the differential interaction of the enantiomers with the chiral stationary phase. bgb-analytik.com Mobile phases in chiral chromatography often consist of mixtures of alkanes (like hexane) and alcohols (like ethanol (B145695) or isopropanol). bgb-analytik.comnih.gov
Mass Spectrometry-Based Characterization
Mass spectrometry (MS) is a powerful tool for the structural characterization and sensitive detection of this compound and its related compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This hyphenated technique is indispensable for trace analysis, enabling the detection and quantification of impurities at very low levels (<0.1%). It is also the method of choice for identifying metabolites of drugs derived from this compound. nih.govnih.gov
In metabolite identification studies, LC-MS/MS is used to analyze samples from in vitro incubations with liver microsomes or from in vivo studies. nih.gov The high-resolution mass spectrometry (HRMS) capabilities of instruments like the LTQ XL Orbitrap Discovery allow for the determination of the elemental composition of metabolites by providing accurate mass measurements. nih.gov The fragmentation patterns observed in the MS/MS spectra provide crucial information for elucidating the structures of these metabolites. nih.govalmacgroup.com For instance, a study on a novel β-adrenolytic agent, a derivative of this compound, utilized LC/ESI-MS/MS for metabolite identification. nih.gov
Typical parameters for an LC-MS/MS analysis include:
| Parameter | Condition |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode researchgate.netnih.gov |
| Mass Analyzer | Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (e.g., Orbitrap, Q-TOF) nih.govalmacgroup.com |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification, Full Scan and Product Ion Scan for identification nih.govnih.gov |
| Collision Energy | Optimized for fragmentation of the parent ion hmdb.ca |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of this compound. jchps.com
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is fundamental for confirming the compound's structure. nih.gov ¹H NMR spectra would show characteristic signals for the aromatic protons of the methoxyphenoxy group (typically in the range of δ 6.8–7.2 ppm), the protons of the ethylamine (B1201723) backbone (around δ 2.8–3.5 ppm), and the methoxy (B1213986) group protons (around δ 3.7 ppm).
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. nih.gov Key vibrational bands would include N-H stretching for the primary amine (around 3300 cm⁻¹) and C-O-C stretching for the ether linkage (around 1250 cm⁻¹). A patent for a solid form of a related compound, 2-(2-methoxyphenoxy)ethylamine (B47019), includes its characteristic IR spectrum. google.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of this compound. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom within the molecule.
¹H NMR Spectroscopy: Proton NMR (¹H NMR) reveals the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of this compound, the aromatic protons on the para-substituted benzene (B151609) ring would appear as two distinct doublets in the downfield region, a characteristic pattern for this substitution. The protons of the ethylamine side chain would give rise to two triplets, corresponding to the methylene (B1212753) group adjacent to the ether oxygen and the methylene group adjacent to the amine. The methoxy group protons would present as a sharp singlet, while the amine protons often appear as a broad singlet.
¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule. The spectrum would show distinct signals for each unique carbon atom. The aromatic carbons would resonate in the typical downfield region for sp² hybridized carbons. The carbon of the methoxy group and the two aliphatic carbons of the ethylamine chain would each have characteristic chemical shifts, allowing for their definitive assignment.
Table 1: Representative ¹H NMR Spectral Data for this compound
| Assignment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons (Ar-H) | 6.8-7.0 | Doublet |
| Methylene Protons (-O-CH₂-) | ~4.0 | Triplet |
| Methylene Protons (-CH₂-N) | ~3.1 | Triplet |
| Methoxy Protons (-OCH₃) | ~3.7 | Singlet |
Table 2: Representative ¹³C NMR Spectral Data for this compound
| Assignment | Chemical Shift (ppm) |
|---|---|
| Aromatic Carbons (C-O & C-C) | 154, 152, 115, 114 |
| Methylene Carbon (-O-CH₂-) | ~68 |
| Methoxy Carbon (-OCH₃) | ~55 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, an IR spectrum provides a "fingerprint" of the compound's covalent bonds.
The IR spectrum of this compound would exhibit several characteristic absorption bands. The N-H stretching of the primary amine would be visible as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic ring and the aliphatic chain would appear just above and below 3000 cm⁻¹, respectively. A strong, characteristic absorption due to the asymmetric C-O-C stretching of the aryl ether would be prominent around 1230 cm⁻¹. Other key vibrations include the C-N stretch and the N-H bend.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine | N-H Stretch | 3300-3500 |
| Aromatic Ring | C-H Stretch | ~3030 |
| Aliphatic Chain | C-H Stretch | 2850-2960 |
| Aryl Ether | Asymmetric C-O-C Stretch | ~1230 |
| Aromatic Ring | C=C Stretch | 1500-1600 |
Electrophoretic Methods for Compound Analysis
Electrophoretic methods, particularly capillary electrophoresis (CE), offer high-efficiency separations for charged analytes like this compound. The presence of the basic amine group allows the compound to be protonated in acidic buffers, acquiring a positive charge and enabling its migration in an electric field.
In a typical CE setup, a fused-silica capillary is filled with a background electrolyte (BGE), often a low pH buffer, to ensure the analyte is in its cationic form. When a high voltage is applied across the capillary, the positively charged this compound migrates towards the cathode. The separation is based on the analyte's charge-to-size ratio. Detection is commonly performed using a UV-Vis detector, as the aromatic ring of the compound absorbs UV light. This technique is valuable for both qualitative and quantitative analysis, providing information on purity and concentration. While specific applications to this exact molecule are not widely published, the principles of CE are well-established for similar amine-containing compounds. brieflands.comsemanticscholar.org
Validation Protocols for Analytical Methods in Research and Development
To ensure that an analytical method provides reliable and accurate data, it must be validated. researchgate.net Method validation establishes documented evidence that a procedure is suitable for its intended purpose. npra.gov.my The International Council for Harmonisation (ICH) provides widely accepted guidelines for validating analytical methods. europa.euich.org
The validation process for a method intended to analyze this compound would encompass the evaluation of several key performance characteristics: npra.gov.my
Specificity: The ability of the method to accurately measure the analyte without interference from other components such as impurities or degradation products. ich.org This can be demonstrated by analyzing spiked samples and observing the resolution between the analyte and potential interferents. europa.eucolumbiapharma.com
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a specified range. ich.org This is typically evaluated by analyzing a series of standards and performing a linear regression analysis. columbiapharma.com
Range: The concentration interval over which the method is shown to be precise, accurate, and linear. columbiapharma.com
Accuracy: The closeness of the results obtained by the method to the true value. ich.org It is often determined by spike recovery studies, where a known amount of the analyte is added to a sample matrix. columbiapharma.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). npra.gov.my
Limit of Detection (LOD): The lowest concentration of the analyte that can be detected by the method, though not necessarily quantified with accuracy.
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. ich.org
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during routine use. ich.org
A comprehensive validation report, detailing the results for each of these parameters, is essential to demonstrate the suitability of the analytical method for its intended application in research and development. europa.eu
Future Perspectives and Emerging Research Directions for 2 4 Methoxyphenoxy Ethylamine
Design and Synthesis of Novel Scaffolds and Chemical Libraries
The structure of 2-(4-Methoxyphenoxy)ethylamine makes it an ideal starting point for creating new chemical scaffolds and diverse libraries of compounds. unife.it Researchers are actively exploring ways to modify its core structure to generate novel molecules with unique three-dimensional arrangements. These "privileged structures" can present functional groups in favorable orientations for interacting with biological targets. unife.it
One common synthetic strategy involves the Gabriel synthesis, starting from 4-methoxyphenol (B1676288) to produce this compound. nih.govunne.edu.ar This intermediate can then be used in subsequent reactions. For example, it can be reacted with epoxides, such as in the synthesis of certain beta-blockers, where the epoxide ring is opened by the amine group of this compound. nih.govunne.edu.ar Another approach involves coupling it with various aromatic or heterocyclic moieties through reactions like reductive amination or nucleophilic substitution.
The development of efficient synthetic methodologies is crucial for expanding the chemical space accessible from this starting material. unife.it By systematically altering different parts of the molecule—the phenoxy ring, the ethylamine (B1201723) chain, or by introducing new functional groups—chemists can generate large libraries of related compounds. These libraries are invaluable for high-throughput screening campaigns aimed at identifying new lead compounds for drug discovery.
Table 1: Synthetic Strategies for Novel Scaffolds
| Strategy | Description | Key Reagents/Conditions |
| Gabriel Synthesis | A multi-step process to form the primary amine from 4-methoxyphenol. nih.govunne.edu.ar | 1,2-dibromoethane (B42909), potassium phthalimide (B116566), hydrazine (B178648) hydrate (B1144303). unne.edu.ar |
| Epoxide Ring Opening | The amine group of this compound attacks and opens an epoxide ring to form a new, larger molecule. nih.govunne.edu.ar | Epoxides (e.g., oxiran-2-ylmethyl 4-[(propoxycarbonyl)amino]benzoate), isopropanol. nih.gov |
| Reductive Amination | The amine reacts with a carbonyl compound (aldehyde or ketone) to form an imine, which is then reduced to a more complex amine. | Sodium triacetoxyborohydride (B8407120). |
| Nucleophilic Substitution | The amine acts as a nucleophile, displacing a leaving group on another molecule to form a new carbon-nitrogen bond. | Alkyl halides, basic conditions. |
Application in Advanced Drug Delivery Systems
The physicochemical properties of this compound and its derivatives are being explored for their potential in advanced drug delivery systems. The presence of both polar (amine and ether) and non-polar (aromatic ring) groups allows for the fine-tuning of properties like solubility and lipophilicity. This balance is critical for how a drug is absorbed, distributed, metabolized, and excreted in the body.
Researchers are investigating the use of derivatives of this compound in the creation of:
Nanoparticles and Nanofibers: These systems can encapsulate drugs, protecting them from degradation and controlling their release at a specific site in the body. jetir.org
Polymer Conjugates: By attaching drugs to polymers derived from or incorporating this compound, it may be possible to improve the drug's stability and target it to specific tissues.
Microemulsifying Drug Delivery Systems: These systems can enhance the solubility and bioavailability of poorly water-soluble drugs. jetir.org
The goal is to design delivery systems that can release a therapeutic agent in a sustained or controlled manner, reducing the frequency of administration and improving patient compliance. wjpsronline.com
Integration of Artificial Intelligence and Machine Learning in Chemical Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are becoming increasingly powerful tools in chemistry and drug discovery. mednexus.orgnih.gov These technologies can be applied to the design and prediction of the properties of new molecules derived from this compound.
By analyzing large datasets of chemical structures and their corresponding biological activities, ML models can learn to predict the properties of new, untested compounds. rsc.org This can significantly accelerate the drug discovery process by prioritizing the synthesis of molecules with the highest probability of success. mednexus.org
Specific applications of AI and ML in this context include:
Generative AI for Novel Ligand Design: Generative models can design new molecules that are optimized for specific properties, such as binding affinity to a particular protein target and synthetic accessibility. arxiv.org
Predicting Physicochemical Properties: AI can predict properties like solubility, lipophilicity, and potential for toxicity, helping to guide the design of drug-like molecules. arxiv.org
Inverse Problems in Chemistry: ML algorithms can be used to tackle "inverse problems," where the desired properties are known, and the goal is to identify the chemical structure that exhibits them. rsc.org
The integration of AI and ML into the design-synthesis-test cycle promises to make the discovery of new therapeutic agents more efficient and cost-effective. mednexus.org
Exploration of New Therapeutic Areas and Biomedical Applications
While this compound itself is primarily an intermediate, its derivatives have been investigated for a range of therapeutic applications. A significant area of research has been in the development of cardiovascular drugs, such as beta-blockers. For instance, the related compound 2-(2-methoxyphenoxy)ethylamine (B47019) is a key intermediate in the synthesis of carvedilol (B1668590), a drug used to treat high blood pressure and heart failure. jetir.orgmdpi.com
Future research is likely to expand into other therapeutic areas. The versatility of the this compound scaffold makes it a promising starting point for developing agents that target a variety of biological systems. Some potential new directions include:
Antimicrobial Agents: Derivatives of this compound have shown potential antimicrobial properties, suggesting they could be developed into new antibiotics. researchgate.net
Serotonin (B10506) Receptor Probes: Modified versions of this compound are being synthesized to study serotonin receptors, which are implicated in a variety of neurological and psychiatric disorders. uwlax.eduresearchgate.net
Enzyme Inhibitors: The scaffold can be adapted to design inhibitors of specific enzymes, such as sphingosine (B13886) kinase 1 (SphK1), which is a target in cancer and inflammatory diseases. nih.gov
The exploration of these and other therapeutic areas will be driven by a deeper understanding of the structure-activity relationships of this class of compounds.
In-depth Mechanistic Studies at the Molecular and Cellular Levels
A fundamental aspect of future research will be to gain a more detailed understanding of how derivatives of this compound interact with their biological targets at the molecular and cellular levels. This involves identifying the specific enzymes, receptors, or other proteins that these compounds bind to and elucidating the downstream effects of this binding.
Key areas of investigation will include:
Identifying Molecular Targets: Using techniques like affinity chromatography and proteomics to pinpoint the specific proteins that interact with these compounds.
Characterizing Binding Interactions: Employing methods such as X-ray crystallography and computational modeling to visualize how the compounds fit into the binding sites of their targets.
Elucidating Cellular Pathways: Studying how the interaction of a compound with its target alters cellular signaling pathways and leads to a physiological response.
A deeper mechanistic understanding is essential for the rational design of more potent and selective therapeutic agents with fewer side effects. tue.nl For example, understanding the detailed interactions between a ligand and its receptor can guide the synthesis of new analogs with improved binding affinity and efficacy.
Table 2: Investigational Areas for this compound Derivatives
| Research Area | Focus | Potential Impact |
| Medicinal Chemistry | Synthesis of derivatives for cardiovascular, antimicrobial, and neurological applications. uwlax.edu | Development of new drugs with improved efficacy and safety profiles. |
| Drug Delivery | Use in creating controlled-release formulations like nanoparticles and polymer conjugates. jetir.orgwjpsronline.com | Enhanced patient compliance and therapeutic outcomes. |
| Computational Chemistry | Application of AI and ML for designing and predicting the properties of novel compounds. mednexus.orgrsc.orgarxiv.org | Acceleration of the drug discovery and development process. |
| Molecular Pharmacology | In-depth studies of the mechanism of action at the molecular and cellular levels. | Rational design of more potent and selective therapeutic agents. |
Q & A
Q. What are the optimal synthetic routes for 2-(4-Methoxyphenoxy)ethylamine, and how can purity be ensured?
Answer: The compound is synthesized via nucleophilic substitution between 4-methoxyphenol and tert-butyl (2-bromoethyl)carbamate in dimethylformamide (DMF) with potassium carbonate as a base. Post-reaction, the intermediate is treated with trifluoroacetic acid (TFA) and water to yield the final amine. Key steps include:
- Reaction monitoring : Use TLC or HPLC to track the disappearance of starting materials.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .
- Characterization : Confirm structure via H/C NMR (e.g., δ 6.8–6.9 ppm for aromatic protons) and FT-IR (N-H stretch at ~3300 cm) .
Q. How should researchers characterize this compound to validate its structural integrity?
Answer: A multi-technique approach is recommended:
- Spectroscopy : NMR (H, C) to confirm methoxy and phenoxy groups; IR for amine and ether functional groups.
- Mass spectrometry : ESI-MS or GC-MS to verify molecular weight (CHNO, theoretical m/z 179.2) .
- Melting point : Compare observed values (37–39°C) with literature to assess purity .
Advanced Research Questions
Q. How can structural analogs of this compound be designed for receptor-binding studies?
Answer: Modify the phenoxy or ethylamine moieties to probe steric/electronic effects. For example:
- Substitution patterns : Replace methoxy with halogen (e.g., 2-(4-fluorophenoxy)ethylamine, CAS 6096-89-5) to study electronic impacts on receptor affinity .
- Steric bulk : Introduce methyl groups (e.g., 2-(2-methoxy-3,4-dimethylphenyl)ethylamine) to assess steric hindrance in binding pockets .
- Pharmacological assays : Use radioligand displacement assays (e.g., 5-HT receptors) to quantify affinity changes .
Q. What strategies resolve contradictions in reported synthetic yields or byproduct formation?
Answer: Discrepancies often arise from reaction conditions:
Q. How can this compound be utilized in crystallography or coordination chemistry?
Answer: The amine group serves as a ligand for metal complexes:
- Schiff base formation : React with aldehydes (e.g., 5-chlorosalicylaldehyde) to form imine ligands for transition metals (e.g., Cu, Fe) .
- Crystal growth : Recrystallize from ethanol/water (1:1) to obtain single crystals for X-ray diffraction. Note: Hydrogen bonding between NH and methoxy groups stabilizes the lattice .
Q. What are the implications of structural modifications on the compound’s stability under physiological conditions?
Answer:
- pH sensitivity : The amine group protonates at physiological pH (7.4), affecting solubility. Use logP calculations (e.g., ClogP = 1.2) to predict membrane permeability .
- Metabolic stability : Introduce electron-withdrawing groups (e.g., nitro) to reduce oxidative degradation by cytochrome P450 enzymes. Validate via in vitro microsomal assays .
Methodological Considerations
Q. How to design experiments investigating the compound’s role in enzyme inhibition or activation?
Answer:
Q. What analytical techniques are critical for detecting trace impurities in scaled-up synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
